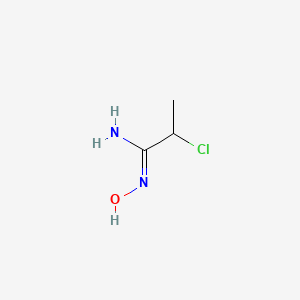
2-Chloro-N-hydroxypropanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-chloro-N’-hydroxypropanimidamide is a chemical compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro group and a hydroxypropanimidamide moiety. Its distinct chemical properties make it an interesting subject for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-chloro-N’-hydroxypropanimidamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 2-chloropropionitrile with hydroxylamine in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of (Z)-2-chloro-N’-hydroxypropanimidamide may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-2-chloro-N’-hydroxypropanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted compounds, depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-2-chloro-N’-hydroxypropanimidamide is used as a building block for the synthesis of more complex molecules. Its reactivity allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with specific enzymes, making it a candidate for developing new therapeutic agents.
Medicine
In medicine, (Z)-2-chloro-N’-hydroxypropanimidamide is investigated for its potential pharmacological properties. It may serve as a lead compound for developing drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for creating high-performance materials and additives.
Mecanismo De Acción
The mechanism of action of (Z)-2-chloro-N’-hydroxypropanimidamide involves its interaction with molecular targets such as enzymes and receptors. The chloro group and hydroxypropanimidamide moiety allow it to form specific interactions with these targets, modulating their activity. This modulation can lead to various biological effects, depending on the target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
- 2-chloro-N’-hydroxyacetamidine
- 2-chloro-N’-hydroxybutanimidamide
- 2-chloro-N’-hydroxyvalerimidamide
Uniqueness
(Z)-2-chloro-N’-hydroxypropanimidamide is unique due to its specific structure, which provides distinct reactivity and interaction profiles compared to similar compounds. Its combination of a chloro group and hydroxypropanimidamide moiety allows for versatile chemical modifications and biological interactions, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C3H7ClN2O |
|---|---|
Peso molecular |
122.55 g/mol |
Nombre IUPAC |
2-chloro-N'-hydroxypropanimidamide |
InChI |
InChI=1S/C3H7ClN2O/c1-2(4)3(5)6-7/h2,7H,1H3,(H2,5,6) |
Clave InChI |
XFMZRQQRAWXSBD-UHFFFAOYSA-N |
SMILES isomérico |
CC(/C(=N/O)/N)Cl |
SMILES canónico |
CC(C(=NO)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


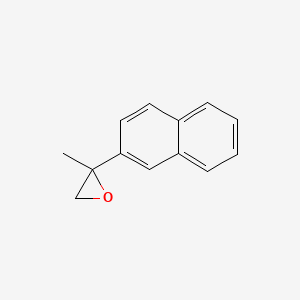
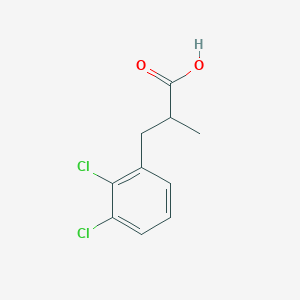
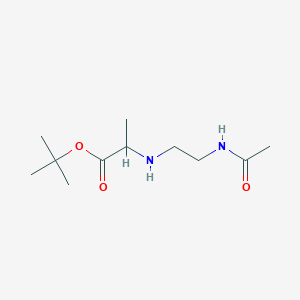

![(2R)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]propanoic acid](/img/structure/B13613387.png)
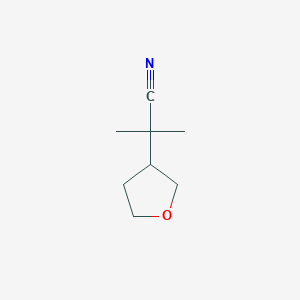
![4-([1,1'-Biphenyl]-4-yl)butan-2-amine](/img/structure/B13613407.png)
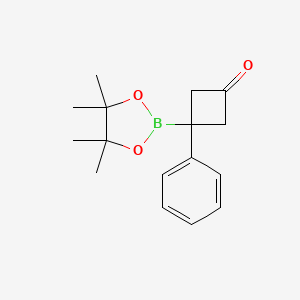
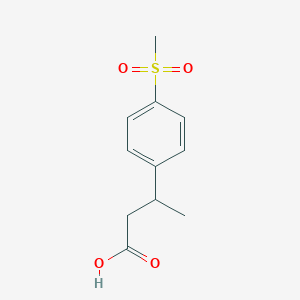
![3,6-Dioxabicyclo[3.2.1]octane-1-carboxylicacid](/img/structure/B13613419.png)
![1-Ethyl-1h-pyrazolo[3,4-c]pyridin-4-amine](/img/structure/B13613422.png)


![6-(Benzyloxy)-2-oxo-1-azaspiro[3.3]heptane-1-sulfonyl chloride](/img/structure/B13613447.png)
